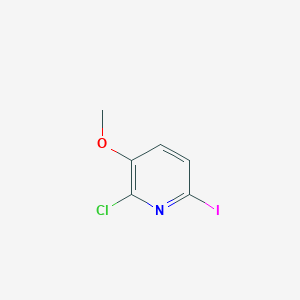

2-Chloro-6-iodo-3-methoxypyridine

Vue d'ensemble

Description

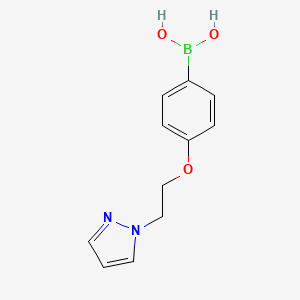

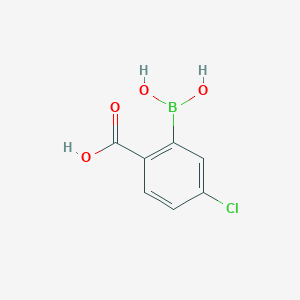

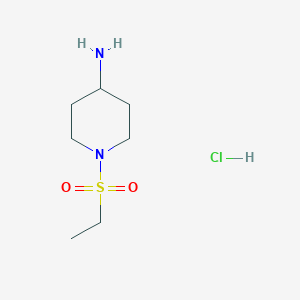

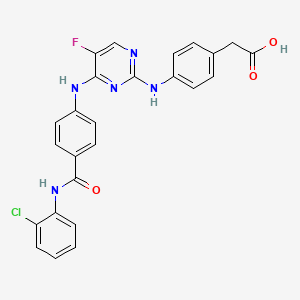

2-Chloro-6-iodo-3-methoxypyridine is a chemical compound with the molecular formula C6H5ClINO . It has a molecular weight of 269.47 . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The linear formula of 2-Chloro-6-iodo-3-methoxypyridine is C6H5ClINO . The InChI code for this compound is 1S/C6H5ClINO/c1-10-4-2-3-5 (8)9-6 (4)7/h2-3H,1H3 .Physical And Chemical Properties Analysis

2-Chloro-6-iodo-3-methoxypyridine is a solid at room temperature . It has a molecular weight of 269.47 . The density of this compound is 1.9±0.1 g/cm3 . It has a boiling point of 278.6±40.0 °C at 760 mmHg .Applications De Recherche Scientifique

Lithiation Pathways

2-Chloro-6-iodo-3-methoxypyridine has been investigated for its lithiation pathway with lithium dialkylamides. Research reveals the critical role of H-6 and H-3 protons on the pyridine nucleus for complete C-3 lithiation, suggesting a complex lithiation process involving a 3,6-dilithio pyridine intermediate (Gros, Choppin, & Fort, 2003).

Vibrational and Electronic Spectra Analysis

Studies using Fourier Transform Infrared (FTIR) and FT-Raman spectra have been conducted to understand the vibrational frequencies and electronic spectrum of 2-chloro-6-methoxypyridine. These studies compare experimental data with theoretical frequencies computed by Density Functional Theory (DFT), providing insights into the influence of substituents like chlorine and methoxy groups on the compound's spectral characteristics (Arjunan et al., 2011).

Reaction with Potassium Amide

The reactivity of 2-chloro-6-iodopyridine with potassium amide in liquid ammonia has been studied, showing it yields 2-aminopyridine. This reaction course is attributed to the formation of a pyridyne intermediate, showcasing the unique reactivity of halopyridines under specific conditions (Pieterse & Hertog, 2010).

Deprotonative Metalation

Research into the deprotonation of 2-methoxypyridine using mixed lithium–iron combinations highlights the impact of the electrophile on dimer formation during metalation. This research provides insights into the complexities of deprotonative metalation in aromatic compounds, particularly those involving 2-methoxypyridine (Nagaradja et al., 2012).

Synthesis of Furan-Fused Heterocycles

Studies have shown that 3-iodo-4-methoxypyridin-2-ones and related derivatives can be precursors for 2-substituted furan-fused heterocycles. This involves a sequential process of Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation reactions, demonstrating the versatility of 2-chloro-6-iodo-3-methoxypyridine derivatives in synthesizing complex organic structures (Conreaux et al., 2008).

Safety And Hazards

Propriétés

IUPAC Name |

2-chloro-6-iodo-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLOTJYNXWEZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-iodo-3-methoxypyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]ethoxy]-, hydrochloride](/img/structure/B1418653.png)

![3-Ethyl-2-[3-[3-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-EN-1-ylidene]prop-1-enyl]benzothiazolium iodide](/img/structure/B1418654.png)